
1-Fluoro-9-(naphthalen-1-YL)-9H-fluorene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Fluoro-9-(naphthalen-1-YL)-9H-fluorene is an organic compound that has garnered interest in various scientific fields due to its unique structural properties. This compound is characterized by the presence of a fluorine atom attached to the fluorene backbone, which is further substituted with a naphthalene ring. The combination of these structural elements imparts distinct electronic and photophysical properties to the compound, making it a valuable subject of study in materials science and organic electronics.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Fluoro-9-(naphthalen-1-YL)-9H-fluorene typically involves multi-step organic reactions. One common method starts with the preparation of 1-fluoro-9,9′-dimethylfluorene. This intermediate is then subjected to a series of reactions, including halogenation, lithiation, and coupling reactions, to introduce the naphthalene moiety. The reaction conditions often involve the use of solvents like tetrahydrofuran and reagents such as butyl lithium under controlled temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
1-Fluoro-9-(naphthalen-1-YL)-9H-fluorene can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The naphthalene ring can participate in coupling reactions to form larger polycyclic structures.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various fluorene derivatives, while oxidation and reduction can lead to the formation of quinones or hydrofluorenes, respectively.
Applications De Recherche Scientifique
1-Fluoro-9-(naphthalen-1-YL)-9H-fluorene has several scientific research applications:
Organic Electronics: The compound’s unique electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells.
Materials Science: Its photophysical properties are valuable in the development of new materials for optoelectronic devices.
Chemical Sensors: The compound can be used in the design of chemical sensors due to its sensitivity to environmental changes.
Biological Studies:
Mécanisme D'action
The mechanism by which 1-Fluoro-9-(naphthalen-1-YL)-9H-fluorene exerts its effects is primarily related to its electronic structure. The presence of the fluorine atom and the naphthalene ring influences the compound’s electron distribution, leading to unique photophysical properties. These properties enable the compound to interact with light and other electromagnetic radiation in specific ways, making it useful in various applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
9-Fluorenone: A ketone derivative of fluorene with different electronic properties.
1-Bromo-9-(naphthalen-1-YL)-9H-fluorene: Similar structure but with a bromine atom instead of fluorine.
9,9’-Bifluorene: A dimer of fluorene with distinct photophysical characteristics.
Uniqueness
1-Fluoro-9-(naphthalen-1-YL)-9H-fluorene stands out due to the presence of the fluorine atom, which significantly alters its electronic properties compared to its analogs. This makes it particularly valuable in applications requiring specific electronic and photophysical behaviors.
Propriétés
Numéro CAS |
81711-52-6 |
|---|---|
Formule moléculaire |
C23H15F |
Poids moléculaire |
310.4 g/mol |
Nom IUPAC |
1-fluoro-9-naphthalen-1-yl-9H-fluorene |
InChI |
InChI=1S/C23H15F/c24-21-14-6-13-20-17-10-3-4-11-19(17)22(23(20)21)18-12-5-8-15-7-1-2-9-16(15)18/h1-14,22H |
Clé InChI |
KFESSAUECNWVIZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC=C2C3C4=CC=CC=C4C5=C3C(=CC=C5)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


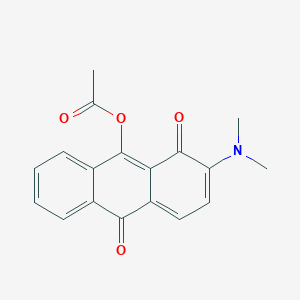
![N,N-Diethyl-2-[methyl(phenyl)amino]naphthalene-1-carboxamide](/img/structure/B14415957.png)
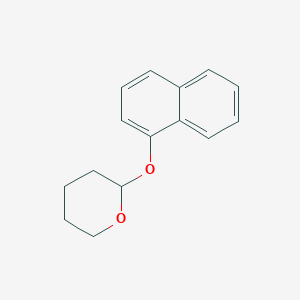

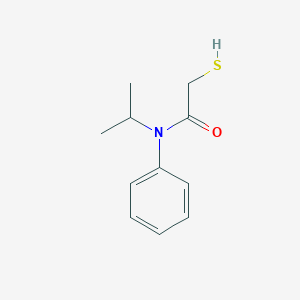
![{2-[Chloro(dimethyl)silyl]ethyl}(dimethyl)phosphane](/img/structure/B14415974.png)
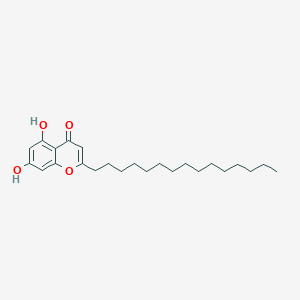
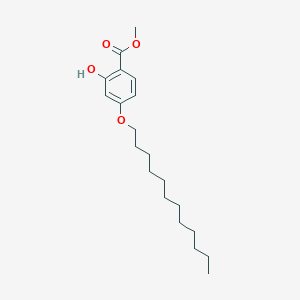
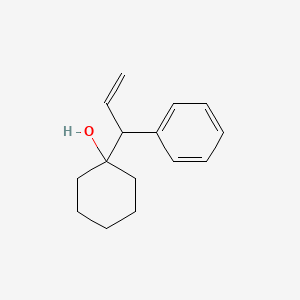
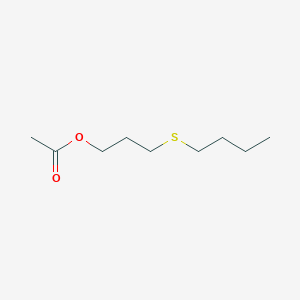
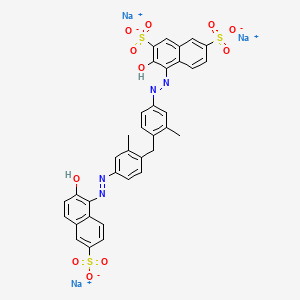


![4-[2-Nitro-3-(trifluoromethyl)anilino]phenol](/img/structure/B14416015.png)
